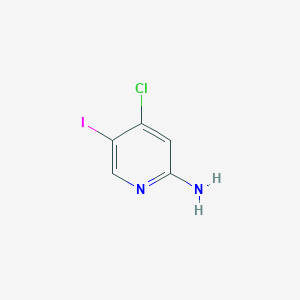

4-Chloro-5-iodopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-iodopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEBQNFNTISDFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620614 | |

| Record name | 4-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

670253-37-9 | |

| Record name | 4-Chloro-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis and Mechanism of 4-Chloro-5-iodopyridin-2-amine: A Critical Intermediate in Pharmaceutical R&D

Abstract

4-Chloro-5-iodopyridin-2-amine is a pivotal, high-value halogenated pyridine derivative that serves as a cornerstone in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring an activating amino group and two distinct halogens, provides a versatile platform for complex molecular construction through selective functionalization. This in-depth guide provides a comprehensive overview of the prevailing synthetic strategies, delves into the underlying reaction mechanisms, and offers field-proven protocols for its preparation. Designed for researchers, medicinal chemists, and process development scientists, this document aims to be an authoritative resource, bridging theoretical principles with practical laboratory application.

Introduction: The Strategic Importance of this compound

Halogenated pyridines are indispensable building blocks in modern drug discovery.[1][2] The title compound, this compound (CAS No. 670253-37-9), is of particular interest due to its trifunctional nature.[3] The amine group at the 2-position, the chlorine at the 4-position, and the iodine at the 5-position each offer a distinct reactive handle for sequential, regioselective modifications. This allows for the efficient assembly of complex molecular architectures, a critical requirement in the development of targeted therapeutics.[2][4][5] For instance, this intermediate is a key component in the synthesis of kinase inhibitors and other advanced therapeutic agents.[4][5]

The core challenge in synthesizing this molecule lies in the precise and controlled introduction of the iodine atom onto the pre-existing 2-amino-4-chloropyridine scaffold. This guide will focus on the most prevalent and efficient method: direct electrophilic iodination.

Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and widely adopted route to this compound begins with the commercially available starting material, 2-Amino-4-chloropyridine.[6] The synthesis hinges on a classic electrophilic aromatic substitution (SEAr) reaction.

The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack.[7] However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly increases the electron density of the ring, making it susceptible to electrophilic halogenation.[7][8]

Regioselectivity: The Directing Effects of Substituents

The key to a successful synthesis is controlling the position of the incoming electrophile (the iodine). The regiochemical outcome is dictated by the interplay of the directing effects of the existing substituents:

-

2-Amino Group (-NH₂): This is a powerful activating, ortho-, para- directing group.[7] It directs incoming electrophiles to the 3- and 5-positions.

-

4-Chloro Group (-Cl): This is a deactivating, ortho-, para- directing group. It directs incoming electrophiles to the 3- and 5-positions.

Both substituents cooperatively direct the incoming electrophile to the C3 and C5 positions. Due to the steric hindrance posed by the adjacent chloro group at C4, the electrophilic attack preferentially occurs at the less hindered C5 position , leading to the desired product.

The overall synthetic workflow can be visualized as follows:

Caption: The two-step mechanism of electrophilic iodination.

Experimental Protocol & Data

This section provides a detailed, field-tested protocol for the synthesis.

Reagents and Equipment

-

Starting Material: 2-Amino-4-chloropyridine (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 - 1.2 eq)

-

Solvent: Acetonitrile (ACN) or Dichloromethane (DCM)

-

Acid Catalyst (Optional): Trifluoroacetic acid (TFA) (catalytic amount)

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

-

Work-up: Saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, brine, ethyl acetate, anhydrous sodium sulfate.

-

Purification: Silica gel column chromatography.

Step-by-Step Procedure

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Amino-4-chloropyridine (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Reagent Addition: Stir the mixture until the starting material is fully dissolved. Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. Note: The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining iodine), saturated aqueous sodium bicarbonate (to neutralize any acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Comparative Data

The choice of iodinating agent and conditions can impact yield and purity. While NIS is preferred for its mildness, other reagents can be used.

| Iodinating Agent | Solvent | Conditions | Typical Yield (%) | Notes |

| N-Iodosuccinimide (NIS) | ACN / DCM | Room Temp, 1-4h | 85-95% | Mild, high regioselectivity, easy to handle. [9] |

| Iodine Monochloride (ICl) | Acetic Acid | 70°C, 4-16h | 45-60% | More aggressive, may lead to side products. [10] |

| Iodine (I₂) | H₂SO₄ | 0-20°C | Variable | Requires strong acid activation; can iodinate deactivated rings. [11][12] |

Conclusion

The synthesis of this compound via electrophilic iodination of 2-amino-4-chloropyridine is a robust and efficient transformation critical to the pharmaceutical industry. A thorough understanding of the underlying principles of electrophilic aromatic substitution and the directing effects of the pyridine substituents is paramount for achieving high yield and regioselectivity. The use of N-Iodosuccinimide in an appropriate solvent provides a reliable and scalable method for producing this high-value intermediate, thereby enabling the continued development of novel and complex therapeutic agents.

References

-

Gudmundsson, K. S., Hinkley, J. M., Brieger, M. S., Drach, J. C., & Townsend, L. B. (n.d.). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. Taylor & Francis. Retrieved from [Link]

-

(n.d.). Mild Regioselective Halogenation of Activated Pyridines with N- Bromosuccinimide. Retrieved from [Link]

-

de Lescure, L., Levy, J., Boyle, B., Paton, R. S., & McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. Retrieved from [Link]

-

(n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

-

(2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. Retrieved from [Link]

-

Shaanxi Bloom Tech Co., Ltd. (n.d.). 2-Amino-4-chloropyridine CAS 19798-80-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 2-Amino-4-chloropyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

ResearchGate. (n.d.). N- Iodosuccinimide, (NIS)(2). Retrieved from [Link]

-

(2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-iodopyridin-2-amine

Prepared by: Gemini, Senior Application Scientist

Introduction: 4-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that serves as a crucial and versatile building block in the realms of medicinal chemistry and organic synthesis.[1][2] Its unique trifunctionalized structure, featuring an amine group, a chlorine atom, and an iodine atom on a pyridine core, presents multiple reaction sites for strategic molecular elaboration. This guide offers an in-depth analysis of its core physicochemical properties, reactivity profile, and analytical characterization methodologies, designed for researchers, scientists, and drug development professionals who utilize such intermediates to construct complex bioactive molecules. Understanding these fundamental properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in subsequent synthetic transformations.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all chemical research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 670253-37-9 | [3] |

| Alternate CAS | 800402-12-4 | [4][5] |

| Molecular Formula | C₅H₄ClIN₂ | [4][6][7] |

| Molecular Weight | 254.46 g/mol | [4][6][7] |

| Monoisotopic Mass | 253.91077 Da | [3] |

| Canonical SMILES | C1=C(C(=CN=C1N)I)Cl | [3] |

| InChI | InChI=1S/C5H4ClIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9) | [3][4][6] |

| InChIKey | MBEBQNFNTISDFJ-UHFFFAOYSA-N | [3][6][7] |

The structure, rendered below, consists of a pyridine ring substituted at position 2 with an amino group, at position 4 with a chloro group, and at position 5 with an iodo group.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, reactivity, and suitability for various applications. The data presented here is a synthesis of information from various chemical suppliers and databases. Predicted values, common in chemical databases for less-characterized compounds, are explicitly noted.

| Property | Value / Description | Source(s) |

| Physical Form | Crystals, crystalline powder, or solid. | [4][6][8] |

| Appearance | Cream or off-white solid. | [8] |

| Melting Point | 121.5-130.5 °C | [8] |

| 125-129 °C | [4] | |

| 126-127 °C | [1][5] | |

| Boiling Point | 326.78 °C at 760 mmHg (Predicted) | [9] |

| 367.75 °C at 760 mmHg (Predicted) | [1] | |

| Solubility | Information on specific solvents is limited, but related compounds are slightly soluble in water and soluble in organic solvents. | [10] |

| Density | 2.139 g/cm³ (Predicted) | [1][9] |

| pKa | 2.96 ± 0.42 (Predicted) | [1] |

| LogP | 2.503 (Predicted) | [1][9] |

| Polar Surface Area (PSA) | 38.91 Ų | [1][3] |

| Vapor Pressure | 0 mmHg at 25°C (Predicted) | [1][9] |

| Flash Point | 151.431 °C (Predicted) | [9] |

| 176.21 °C (Predicted) | [1] | |

| Refractive Index | 1.708 (Predicted) | [9] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive. | [9][10] |

Reactivity, Stability, and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups, which allows for selective and sequential chemical modifications.

-

Causality of Reactivity : The pyridine ring is electron-deficient. The chloro and iodo substituents are electron-withdrawing and further deactivate the ring towards electrophilic substitution. Conversely, the amino group at the 2-position is a strong activating group, which can direct electrophiles.

-

Cross-Coupling Reactions : The C-I bond is significantly weaker and more reactive than the C-Cl bond. This differential reactivity is a cornerstone of its utility, enabling regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the 5-position while leaving the chloro group at the 4-position intact for subsequent transformations. Halogenated pyridines and pyrimidines are well-established cornerstone structures in drug discovery for this reason.[2][11]

-

Nucleophilic Aromatic Substitution (SNAr) : The chloro group at the 4-position is susceptible to SNAr reactions, although this typically requires harsh conditions or activation by strong electron-withdrawing groups.

-

Amine Group Reactivity : The primary amine at the 2-position is nucleophilic and can be readily acylated, alkylated, or used as a handle for further derivatization.

-

Stability : The compound is generally stable but is noted to be light-sensitive.[10] For long-term storage, it should be kept in a dark container under an inert atmosphere to prevent degradation.[9]

The presence of these distinct reactive sites makes it a valuable intermediate for building complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1][12]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound is critical. The following section outlines the expected analytical data and provides a general protocol for chromatographic analysis.

Spectroscopic Data (Predicted & Expected)

-

Mass Spectrometry (MS) : The monoisotopic mass is 253.91077 Da.[3] In mass spectrometry analysis (e.g., GC-MS or LC-MS), the molecular ion peak [M]+ would be observed at m/z ≈ 254. The isotopic pattern will be characteristic, showing contributions from both chlorine (³⁵Cl/³⁷Cl) and the single iodine isotope (¹²⁷I). Predicted collision cross-section (CCS) values can also aid in identification.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at C3 and the proton at C6 will likely appear as singlets or narrow doublets due to minimal coupling. The amino group (-NH₂) protons will appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR : The spectrum should display five signals for the five carbon atoms of the pyridine ring, each with a distinct chemical shift influenced by the attached substituents.

-

-

Infrared (IR) Spectroscopy : Key expected absorption bands include:

-

N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).

-

C=C and C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

C-Cl and C-I stretching vibrations (in the fingerprint region, < 1000 cm⁻¹).

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. While a specific, validated method for this exact compound is not publicly available, a general method can be designed based on protocols for similar analytes like aminopyridine derivatives.[14]

Workflow: HPLC Purity Analysis

Step-by-Step Protocol: Reverse-Phase HPLC

-

System Preparation :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : Acetonitrile (MeCN).

-

Mobile Phase B : Deionized water with 0.1% formic acid or 0.05% sulfuric acid.[14]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector set to 254 nm.

-

-

Sample Preparation : Accurately weigh and dissolve the this compound sample in a suitable solvent mixture (e.g., 50:50 Acetonitrile/Water) to a final concentration of approximately 1.0 mg/mL.[14]

-

Analysis :

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject a small volume (e.g., 1-5 µL) of the sample solution.[14]

-

Run a linear gradient elution, for example, starting from 5% Mobile Phase A and increasing to 95% A over 15-20 minutes.

-

Hold at 95% A for 5 minutes to wash the column.

-

Return to initial conditions and re-equilibrate.

-

-

Data Processing : Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety and Handling

Proper handling is essential due to the compound's potential hazards. The Globally Harmonized System (GHS) classifications indicate several risks.

-

Hazard Identification :

-

Precautionary Measures :

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

-

References

-

This compound | C5H4ClIN2 | CID 21949121. PubChem. [Link]

-

Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Molecule-Building Blocks. [Link]

-

This compound. FDA Global Substance Registration System (GSRS). [Link]

-

HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. PubChem. [Link]

-

2-PYRIDINAMINE, 4-CHLORO-5-IODO. LookChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

2-Amino-5-iodopyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579. PubChem. [Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

-

This compound (C5H4ClIN2). PubChemLite. [Link]

- A method for preparation of 2-amino-5-chloro-pyridine.

-

Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

-

2-Amino-5-chloro-3-iodopyridine 98.0+%, TCI America™. Fisher Scientific. [Link]

-

2-Amino-5-iodopyridine, 25g, Each. CP Lab Safety. [Link]

Sources

- 1. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-chloro-5-iodopyridine 97 800402-12-4 [sigmaaldrich.com]

- 5. 4-Amino-2-chloro-5-iodopyridine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 4-Amino-2-chloro-5-iodopyridine, 95%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 9. lookchem.com [lookchem.com]

- 10. 4-Amino-2-chloro-5-iodopyrimidine (597551-56-9) for sale [vulcanchem.com]

- 11. 2,6-Dichloro-5-iodo-pyrimidine-4-amine () for sale [vulcanchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 14. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

4-Chloro-5-iodopyridin-2-amine IUPAC name and structure

An In-depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental chemical properties, logical synthetic approaches, applications as a versatile building block, and essential safety protocols, grounding all information in authoritative sources.

Core Chemical Identity and Structure

The precise arrangement of substituents on the pyridine ring is critical to the reactivity and utility of this molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature unambiguously defines the positions of the amine (-NH₂), chloro (-Cl), and iodo (-I) groups on the central pyridine scaffold.

The structure consists of a six-membered pyridine ring with a nitrogen atom. An amine group is attached at position 2, a chloro group at position 4, and an iodo group at position 5. This specific substitution pattern creates a molecule with multiple reactive centers, making it a valuable intermediate in organic synthesis.

Caption: 2D representation of this compound.

Key Identifiers and Physicochemical Properties

For unambiguous identification and characterization in a laboratory setting, the following identifiers and properties are essential.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 670253-37-9 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1][2][3] |

| Molecular Weight | 254.46 g/mol | [2][3] |

| Appearance | Solid form | [2] |

| Canonical SMILES | C1=C(C(=CN=C1N)I)Cl | [1] |

| InChI Key | MBEBQNFNTISDFJ-UHFFFAOYSA-N | [1][2] |

Synthetic Strategy: A Mechanistic Perspective

A common and effective approach is electrophilic iodination of a pre-existing chloro-aminopyridine precursor. The amine group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

Proposed Synthetic Workflow

A plausible synthesis would begin with 2-amino-4-chloropyridine. The strong activating effect of the amine group at C2 directs electrophiles primarily to the C3 and C5 positions. The C5 position is sterically less hindered, making it the preferential site for iodination.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol Considerations (Exemplar)

Based on procedures for similar transformations, a representative protocol would involve the following steps:[4]

-

Reaction Setup: Charge a round-bottom flask with the starting material, 2-amino-4-chloropyridine, and a suitable solvent such as glacial acetic acid.

-

Reagent Addition: Slowly add an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl), to the mixture at a controlled temperature. The causality here is to prevent runaway reactions and control regioselectivity.

-

Reaction Monitoring: Heat the mixture (e.g., to 70°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After cooling, quench the reaction by carefully neutralizing the acid with a base (e.g., sodium bicarbonate solution).

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). The final purification is typically achieved via column chromatography on silica gel to isolate the desired product from any regioisomeric byproducts.

Applications in Drug Discovery and Chemical Synthesis

Halogenated heterocyclic compounds are cornerstones of modern medicinal chemistry.[6] The title compound, this compound, is not merely an end-product but a highly valuable intermediate or "scaffold" for building more complex, biologically active molecules.[7][8]

The molecule possesses three key points for diversification:

-

The Amine Group: Can be acylated, alkylated, or used in coupling reactions to form new C-N bonds.

-

The Chloro Group: Can be displaced via nucleophilic aromatic substitution (SₙAr).

-

The Iodo Group: Is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This multi-faceted reactivity allows for the systematic exploration of chemical space around the pyridinyl core, a privileged structure in many approved drugs.

Caption: Reactivity sites of this compound in synthesis.

The introduction of halogen atoms can significantly modulate a drug candidate's pharmacokinetic properties, such as lipophilicity and metabolic stability, making compounds like this essential tools for drug development professionals.[6][9]

Safety, Handling, and Hazard Management

Scientific integrity demands a rigorous approach to safety. This compound is classified as hazardous, and all handling must be performed with appropriate engineering controls and personal protective equipment (PPE).[1]

GHS Hazard Classification

The compound is associated with the following Globally Harmonized System (GHS) hazard statements:

| Hazard Code | Statement | Class | Signal Word |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Danger |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | Danger |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Danger |

| H318 | Causes serious eye damage | Serious Eye Damage (Cat. 1) | Danger |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | Danger |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Danger |

| Sources:[1][2][10] |

Self-Validating Safety Protocol

To ensure user safety, the following protocol must be implemented:

-

Engineering Controls: All weighing and manipulation of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.[10][11] An eyewash station and safety shower must be immediately accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[10][11]

-

Body Protection: A lab coat is mandatory. Wear protective clothing to prevent skin exposure.[10][11]

-

-

Handling Procedures: Avoid creating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

-

Emergency Procedures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

If swallowed: Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

-

By adhering to this protocol, researchers create a self-validating system where risks are systematically minimized and controlled.

References

-

Title: this compound | C5H4ClIN2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Global Substance Registration System (GSRS) URL: [Link]

-

Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: 2-Amino-5-iodopyridine: Comprehensive Overview and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: CN110590652B - Synthesis method of 2-amino-5-iodopyridine Source: Google Patents URL

Sources

- 1. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,6-Dichloro-5-iodo-pyrimidine-4-amine () for sale [vulcanchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

early discovery and synthesis of 4-Chloro-5-iodopyridin-2-amine

An In-depth Technical Guide to the Early Discovery and Synthesis of 4-Chloro-5-iodopyridin-2-amine

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the foundational chemistry behind this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into the scientific rationale for its synthesis, grounded in the principles of pyridine chemistry, and present a validated protocol derived from established methodologies.

Introduction: The Strategic Importance of Halogenated Pyridines

Substituted pyridines are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto the pyridine ring offers a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a particularly valuable intermediate due to its trifunctional nature. The amino group serves as a handle for amide bond formation or as a directing group, while the two distinct halogen atoms—chloro and iodo—provide orthogonal reactivity for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the sequential and regioselective introduction of molecular complexity, a cornerstone of modern drug development.

Scientific Context: The Challenge of Regioselective Pyridine Functionalization

The direct synthesis of polysubstituted pyridines with precise regiochemistry is a non-trivial synthetic challenge. The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution compared to benzene. Furthermore, the nitrogen atom influences the reactivity and orientation of incoming substituents.

The synthesis of this compound is not documented as a singular "discovery" event but rather as the logical outcome of decades of research into the functionalization of aminopyridines. The core strategy relies on a two-stage approach:

-

Formation of the 2-Amino-4-chloropyridine scaffold : This establishes the foundational arrangement of the amino and chloro groups. Several routes exist for this precursor, often involving the activation of the pyridine ring to facilitate nucleophilic or electrophilic substitution at the 4-position.[1]

-

Regioselective Iodination : The subsequent introduction of the iodine atom is controlled by the powerful directing effects of the existing substituents. The amino group at the C2 position is a strong activating group and is ortho-, para-directing. In the 2-amino-4-chloropyridine precursor, the C5 position is ortho to the activating amino group, making it the most electron-rich and sterically accessible site for electrophilic attack. This inherent electronic bias is the key to the high regioselectivity of the iodination step.

Validated Synthesis Pathway

The most reliable and frequently cited pathway to this compound involves the electrophilic iodination of the commercially available precursor, 2-Amino-4-chloropyridine. This section details the causality behind the experimental choices and provides a step-by-step protocol.

Synthesis of the Precursor: 2-Amino-4-chloropyridine

While this intermediate is often purchased, understanding its synthesis is crucial. A common industrial method involves the nitration-reduction of 2-chloropyridine.

-

Step A: N-Oxide Formation : 2-Chloropyridine is first treated with an oxidizing agent like hydrogen peroxide in acetic acid. This forms the N-oxide, which serves two purposes: it activates the pyridine ring, making the C4 position susceptible to electrophilic attack, and it protects the ring nitrogen.

-

Step B: Nitration : The activated N-oxide is then nitrated using a mixture of nitric and sulfuric acid. The N-oxide group directs the incoming nitro group to the C4 position.

-

Step C: Reduction : The resulting 2-chloro-4-nitropyridine-N-oxide is reduced. This step simultaneously reduces the nitro group to an amino group and removes the N-oxide, yielding 2-Amino-4-chloropyridine.[2]

Core Protocol: Electrophilic Iodination of 2-Amino-4-chloropyridine

This protocol describes the direct and regioselective iodination of 2-Amino-4-chloropyridine to yield the target compound.

Causality of Experimental Choices:

-

Iodinating Agent : N-Iodosuccinimide (NIS) is selected as the electrophilic iodine source. NIS is a mild, easy-to-handle solid that generates an electrophilic iodine species (I⁺) in situ. It is preferable to using elemental iodine (I₂) with an oxidant, as it often leads to cleaner reactions and simpler workups.[3]

-

Solvent : Glacial acetic acid is an ideal solvent. It is polar enough to dissolve the starting materials and reagents but is a weak enough acid that it does not significantly protonate the amino group, which would deactivate the ring. It also helps to polarize the N-I bond in NIS, enhancing its electrophilicity.[3][4]

-

Temperature : Gentle heating (e.g., 55-70°C) is employed to provide sufficient activation energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.[3][4]

-

Work-up : The reaction is quenched with water, and the pH is adjusted to be slightly basic (pH ~8) using a saturated sodium bicarbonate solution. This deprotonates any protonated pyridine species, ensuring the final product is in its neutral, less water-soluble form, thereby facilitating its precipitation and isolation.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Glacial Acetic Acid

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

-

Deionized Water

-

Ethyl Acetate (EtOAc)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-4-chloropyridine (e.g., 5.0 g, 38.9 mmol).

-

Add glacial acetic acid (e.g., 150 mL) and stir until the starting material is fully dissolved.

-

Add N-Iodosuccinimide (e.g., 9.6 g, 42.8 mmol) to the solution in one portion.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetic acid.

-

To the resulting residue, add deionized water (e.g., 200 mL) and stir to form a suspension.

-

Slowly add saturated aqueous NaHCO₃ solution portion-wise until the pH of the suspension is ~8. Vigorous gas evolution (CO₂) will occur.

-

Stir the suspension for 30 minutes, during which a precipitate will form.

-

Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.

-

Dry the solid under vacuum at 40°C to afford this compound as a solid. The product can be further purified by recrystallization if necessary.

Physicochemical and Safety Data

Proper characterization and handling are paramount for scientific integrity and laboratory safety.

Key Properties

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 670253-37-9 | [5] |

| Molecular Formula | C₅H₄ClIN₂ | [5] |

| Molecular Weight | 254.46 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 125-129 °C |

GHS Safety and Hazard Information

This compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

-

Signal Word : Danger[5]

-

Hazard Statements :

-

H315: Causes skin irritation[5]

-

H318: Causes serious eye damage[5]

-

H332: Harmful if inhaled[5]

-

H335: May cause respiratory irritation[5]

Visualized Workflows

Synthetic Pathway Diagram

Caption: Overall synthetic route to this compound.

Characterization and Validation Workflow

Caption: Logical workflow for product purification and validation.

References

-

PubChem. This compound | C5H4ClIN2 | CID 21949121. [Link]

-

Shaanxi Bloom Tech Co., Ltd. 2-Amino-4-chloropyridine CAS 19798-80-2. [Link]

-

Global Substance Registration System. This compound. [Link]

-

National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

ACS Publications. Reactivity of 4-Aminopyridine with Halogens and Interhalogens. [Link]

-

National Center for Biotechnology Information. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Sandmeyer Reaction. [Link]

- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

-

Chem-Impex. 2-Amino-5-chloro-3-iodopyridine. [Link]

-

LookChem. 2-Chloro-5-iodo-4-pyridinamine. [Link]

- Google Patents.

-

MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]

- Google Patents. US2521544A - Iodinating amino pyrimidines and amino pyridines.

-

Autechaux. 2-Amino-5-iodopyridine: Comprehensive Overview and Applications. [Link]

- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

Tetrahedron. 2-Amino-5-chloro-3-iodopyridine. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]

- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

4-Chloro-5-iodopyridin-2-amine reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 4-Chloro-5-iodopyridin-2-amine

Abstract

This compound is a strategically important building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an electron-donating amino group and two different halogen atoms at positions with distinct electronic environments, provides a versatile platform for the synthesis of complex heterocyclic scaffolds. This guide offers a comprehensive analysis of the compound's reactivity, focusing on the chemoselective functionalization of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. We will explore its applications in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, and discuss its stability profile and handling considerations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound, with the molecular formula C₅H₄ClIN₂, is a disubstituted aminopyridine that has emerged as a crucial intermediate in the development of novel therapeutics and functional organic materials.[1][2] Its significance lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond. This reactivity gradient allows for a predictable and regioselective two-step functionalization strategy, making it an ideal scaffold for building molecular complexity. This building block and its analogs are key intermediates in the synthesis of biologically active molecules for pharmaceutical and agrochemical applications.[3][4]

Physicochemical Properties and Stability Profile

A thorough understanding of the compound's physical properties and stability is paramount for its effective use and storage.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 670253-37-9 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [1] |

| Molecular Weight | 254.45 g/mol | [1] |

| Boiling Point | 326.78 °C at 760 mmHg | [5] |

| Density | 2.139 g/cm³ | [5] |

| Flash Point | 151.431 °C | [5] |

Stability and Degradation

Like many halogenated pyridines, this compound requires careful handling to prevent degradation.

-

Light Sensitivity: Halogenated organic compounds, particularly those containing iodine, can be sensitive to light. Photolytic cleavage of the C-I bond can occur, leading to the formation of radical species and subsequent decomposition.

-

Oxidative Stability: The pyridine ring and the exocyclic amino group are susceptible to oxidation. Studies on related aminopyridines show that degradation can occur in the presence of strong oxidizing agents, potentially forming N-oxides or nitro derivatives.[6]

-

Thermal Stability: The compound is a solid with a high boiling point, indicating good thermal stability under normal laboratory conditions. However, prolonged heating at high temperatures, especially in the presence of catalysts or reactive media, can lead to decomposition.

-

pH Sensitivity: The amino group and the pyridine nitrogen are basic centers. The compound's stability can be affected by pH. In strongly acidic media, protonation occurs, which can alter its reactivity profile. In strongly basic media, deprotonation of the amino group can increase its nucleophilicity and susceptibility to side reactions.

Safe Handling and Storage

Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen.[5] It is best kept in a cool, dry, and dark place.[5][7]

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.[8] Avoid inhalation of dust and contact with skin and eyes.[1][9] The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[7]

Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The established reactivity order for aryl halides in oxidative addition is C−I > C−Br > C−Cl.[10] This allows for the selective functionalization of the C5 position (iodine) while leaving the C4 position (chlorine) intact for a subsequent transformation.

Caption: General workflow for sequential functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron reagent and an organic halide.[11] For this compound, this reaction proceeds with high regioselectivity at the C-I bond. The less reactive C-Cl bond typically requires more forcing conditions or specialized catalyst systems to react.[12][13]

-

Mechanism Insight: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond. This is the rate-determining and selectivity-determining step. Following this, transmetalation with the activated boronic acid (or ester) and subsequent reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[11]

-

Causality of Reagent Choice:

-

Catalyst: Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with phosphine ligands are commonly used.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential to activate the boronic acid for the transmetalation step.[11]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.

-

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are precursors to many other functional groups. The reaction is highly selective for the C-I bond.

-

Mechanism Insight: This reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[10][14]

-

Causality of Reagent Choice:

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.

-

Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the terminal alkyne and to neutralize the HX byproduct.[10]

-

Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.

-

Caption: Simplified Sonogashira catalytic cycle.

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[15] This reaction can be applied to the C-Cl bond of the 5-substituted intermediate, providing access to a wide range of 4-amino-5-aryl-pyridin-2-amines. Direct amination at the C-Cl position of the starting material is also possible, though it may require more forcing conditions than coupling at the C-I site.

-

Mechanism Insight: The Pd(0) catalyst undergoes oxidative addition into the C-Cl bond. The resulting palladium(II) complex coordinates to the amine. A strong base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex yields the desired C-N coupled product.[15]

-

Causality of Reagent Choice:

-

Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, DavePhos) which promotes the reductive elimination step.[16][17][18]

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). The base's role is to deprotonate the amine in the catalytic cycle.[17]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

-

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro position, while less reactive than the C5-iodo position in cross-coupling, can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the negatively charged Meisenheimer intermediate. This provides an alternative, palladium-free method for introducing nucleophiles like alkoxides, thiolates, or amines at the C4 position, often requiring elevated temperatures.

Experimental Protocols

The following protocols are representative examples and may require optimization based on the specific substrate.

Protocol 4.1: Selective Suzuki-Miyaura Coupling at the C-I Position

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 4.2: Sonogashira Coupling at the C-I Position

-

Reaction Setup: To a Schlenk flask under argon, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine. Then, add the terminal alkyne (1.5 eq) dropwise via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

-

Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[19]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its primary utility stems from the pronounced difference in reactivity between the C-I and C-Cl bonds, enabling predictable, regioselective functionalization through palladium-catalyzed cross-coupling reactions. By first targeting the more labile C-I bond, researchers can introduce a diverse range of substituents before addressing the C-Cl bond in a subsequent step. Careful consideration of its stability and adherence to proper handling and storage protocols are essential for achieving reproducible and successful synthetic outcomes. This strategic approach unlocks access to a vast chemical space of complex, disubstituted pyridines for applications in drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil.

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Washington State University. (n.d.). Pyridine Standard Operating Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

LookChem. (n.d.). 2-PYRIDINAMINE, 4-CHLORO-5-IODO. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2015). Why is 2-amino-4-bromopyridine more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]

-

Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

PubMed. (n.d.). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Retrieved from [Link]

Sources

- 1. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. carlroth.com [carlroth.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

An In-Depth Technical Guide to 4-Chloro-5-iodopyridin-2-amine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Among the vast landscape of pyridine derivatives, halogenated 2-aminopyridines stand out as exceptionally versatile building blocks for the synthesis of complex molecular architectures. This technical guide focuses on a particularly strategic intermediate: 4-Chloro-5-iodopyridin-2-amine . We will delve into its synthesis, explore the nuanced reactivity of its distinct functional groups, and showcase its application in the generation of compound libraries for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Value of a Multi-functionalized Scaffold

This compound (Molecular Formula: C₅H₄ClIN₂, Molecular Weight: 254.46 g/mol ) is a trifunctionalized heterocyclic compound.[3][4] Its value in synthetic and medicinal chemistry stems from the orthogonal reactivity of its three key features:

-

The 2-Amino Group: A potent nucleophile and a key hydrogen bond donor, crucial for molecular recognition at biological targets.

-

The 4-Chloro Group: An electrophilic center susceptible to nucleophilic aromatic substitution (SₙAr), providing a vector for introducing diversity.[5][6]

-

The 5-Iodo Group: An exceptionally versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[7]

This unique combination allows for a stepwise and highly controlled diversification strategy, making it an ideal starting point for the construction of novel compound libraries aimed at a wide array of biological targets.

Synthesis of the Core Scaffold

The synthesis of multi-halogenated pyridines requires a strategic approach to control regioselectivity. While a direct, one-pot synthesis of this compound is not prominently documented, a logical and effective pathway can be designed starting from commercially available 2-amino-4-chloropyridine. The key transformation is the regioselective iodination at the C5 position.

The electron-donating nature of the amino group directs electrophiles primarily to the 3- and 5-positions. The 4-chloro group, being electron-withdrawing, further deactivates the C3 position, thus favoring electrophilic substitution at C5. A common and effective method for this transformation is electrophilic iodination.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Exemplary Experimental Protocol: Regioselective Iodination

This protocol outlines the synthesis of the target compound from 2-amino-4-chloropyridine, a method cited for its regioselectivity.[8]

Materials:

-

2-Amino-4-chloropyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-4-chloropyridine in anhydrous DMF.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide portion-wise at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-48 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Orthogonal Reactivity and Strategic Functionalization

The true synthetic power of this compound lies in the differential reactivity of its halogen substituents. This allows for a programmed, sequential functionalization, dramatically expanding the accessible chemical space from a single intermediate. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, providing a reliable chemoselective handle.[9]

Reactivity Map

Caption: Orthogonal reactivity map of this compound.

Step 1: Functionalization via Cross-Coupling (C5-Iodo)

The Suzuki-Miyaura coupling is a powerful and widely used reaction to form C-C bonds.[10][11] The high reactivity of the C-I bond allows for selective coupling at the 5-position while preserving the less reactive C-Cl bond for subsequent modification.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., Dioxane/Water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[9]

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the resulting 5-aryl-4-chloropyridin-2-amine intermediate by column chromatography.

Step 2: Functionalization via SₙAr (C4-Chloro)

With the 5-position functionalized, the remaining chloro group at the 4-position can be displaced by various nucleophiles. The electron-deficient nature of the pyridine ring facilitates this SₙAr reaction, which is often enhanced by heating.[12][13]

Exemplary Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve the 5-aryl-4-chloropyridin-2-amine intermediate in a high-boiling polar aprotic solvent (e.g., DMA, NMP, or DMSO).

-

Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, 1.5-2.0 eq) and, if necessary, a non-nucleophilic base (e.g., DIPEA).

-

Reaction: Heat the reaction mixture (e.g., 120-150 °C), potentially using microwave irradiation to accelerate the reaction, until completion.

-

Work-up and Purification: Cool the mixture and perform an aqueous work-up. The final product can be purified by chromatography or recrystallization.

Step 3: Derivatization of the Amino Group

The 2-amino group can be used to form fused heterocyclic systems, such as the medicinally important imidazo[1,2-a]pyridines.[14][15][16] This is typically achieved by condensation with an α-haloketone.

Applications in Drug Discovery: Building Blocks for Bioactive Molecules

The 2-aminopyridine moiety is a privileged scaffold found in numerous biologically active compounds, including inhibitors of kinases, nitric oxide synthase, and other enzymes.[1][17][18] The systematic, multi-vector diversification of the this compound core allows for the rapid exploration of structure-activity relationships (SAR).

Derivatives of this scaffold can be used to generate libraries targeting a wide range of diseases. For instance, the imidazo[1,2-a]pyridine core, readily accessible from 2-aminopyridines, is known to exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[19][20]

Hypothetical SAR Data Table

The table below illustrates how systematic modification of the core scaffold can be used to explore SAR. The data is hypothetical and serves to demonstrate the principles of medicinal chemistry exploration.

| Compound ID | R¹ (at C5 via Suzuki) | R² (at C4 via SₙAr) | Kinase X IC₅₀ (nM) |

| CORE-01 | Phenyl | Morpholino | 850 |

| CORE-02 | 4-Fluorophenyl | Morpholino | 420 |

| CORE-03 | 3-Methoxyphenyl | Morpholino | 910 |

| CORE-04 | 4-Fluorophenyl | N-Methylpiperazino | 150 |

| CORE-05 | 4-Fluorophenyl | (S)-3-Hydroxypyrrolidino | 75 |

| CORE-06 | Pyridin-3-yl | (S)-3-Hydroxypyrrolidino | 55 |

Analysis of SAR:

-

C5 Position: Introducing a 4-fluoro substituent on the phenyl ring (CORE-02 vs. CORE-01) improves potency, suggesting a potential hydrogen bond or favorable electrostatic interaction in the active site.

-

C4 Position: Replacing the morpholino group with more complex amines that can act as hydrogen bond donors/acceptors (CORE-04, CORE-05) significantly enhances activity.

-

Synergy: Combining optimal substituents at both positions (CORE-06) leads to a highly potent compound, demonstrating the power of multi-vector optimization.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its well-defined and orthogonal reactivity allows medicinal chemists to systematically and efficiently navigate chemical space. By leveraging sequential cross-coupling, nucleophilic substitution, and condensation reactions, researchers can rapidly generate libraries of complex and diverse small molecules. The proven biological relevance of the 2-aminopyridine scaffold and its derivatives further underscores the potential of this building block to yield the next generation of therapeutic agents.

References

-

Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents . Journal of Medicinal Chemistry. Available at: [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . PubMed. Available at: [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) . Bentham Science. Available at: [Link]

-

Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System . MDPI. Available at: [Link]

-

Biologically active imidazo-[1,2-a]-pyridine derivatives . ResearchGate. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. Available at: [Link]

-

2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution . Journal of Medicinal Chemistry. Available at: [Link]

-

nucleophilic aromatic substitutions . YouTube. Available at: [Link]

-

Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) . ResearchGate. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies . MDPI. Available at: [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . PMC NIH. Available at: [Link]

-

2-Aminopyridine – an unsung hero in drug discovery . RSC Publishing. Available at: [Link]

-

2-Aminopyridine . Wikipedia. Available at: [Link]

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy . ACS Publications. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project . Morressier. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Stack Exchange. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

2-Chloro-5-iodo-4-pyridinamine 800402-12-4 . Molecule-Building Blocks. Available at: [Link]

-

Suzuki reaction . Wikipedia. Available at: [Link]

-

2-PYRIDINAMINE, 4-CHLORO-5-IODO- . LookChem. Available at: [Link]

-

This compound . gsrs.ncats.nih.gov. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. mdpi.com [mdpi.com]

- 8. lookchem.com [lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Bentham Science [benthamscience.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 4-Chloro-5-iodopyridin-2-amine: A Versatile Halogenated Pyridine Building Block

Section 1: Core Compound Analysis: Properties and Strategic Value

4-Chloro-5-iodopyridin-2-amine is a di-halogenated pyridinamine that has emerged as a strategically important building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its value lies in the orthogonal reactivity of its three key functional sites: the C2-amine, the C4-chloro group, and the C5-iodo group. This unique arrangement allows for sequential, site-selective modifications, enabling the construction of complex molecular architectures from a simple, commercially available starting material.

The iodine atom at the C5 position is the most reactive site for palladium-catalyzed cross-coupling reactions due to the weaker C-I bond compared to the C-Cl bond. This preferential reactivity allows for selective functionalization at this position while leaving the chlorine atom intact for subsequent transformations.

1.1 Physicochemical & Safety Data

Proper handling and understanding of a reagent's properties are foundational to successful and safe experimentation.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 670253-37-9 | [1] |

| Molecular Formula | C₅H₄ClIN₂ | [2] |

| Molecular Weight | 254.46 g/mol | [2] |

| Appearance | Solid / Crystalline Powder | [3] |

| Melting Point | 126-127 °C | [4] |

1.2 GHS Hazard Summary

This compound is hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1]

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Section 2: The Chemistry of a Privileged Scaffold: Key Transformations

The synthetic utility of this compound is dominated by its performance in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds is the cornerstone of its strategic application, allowing for a stepwise elaboration of the pyridine core.

Caption: Key reactive sites on this compound.

2.1 Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids/esters.[5][6] The reaction typically proceeds selectively at the C5-iodo position under standard conditions, catalyzed by a Pd(0) species.[7] This transformation is fundamental for introducing diverse aromatic systems, which is a common strategy in medicinal chemistry to probe interactions with protein binding pockets.

2.2 Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between the C5-iodo position and a terminal alkyne.[8][9] This reaction, co-catalyzed by palladium and copper(I), is invaluable for installing a linear alkyne linker, which can be used to extend a molecule, act as a rigid spacer, or serve as a precursor for further chemical modifications (e.g., click chemistry, reduction).[10][11] The mild reaction conditions are a significant advantage, preserving other functional groups within the molecule.[8][12]

2.3 Buchwald-Hartwig Amination: Constructing C-N Bonds

While the starting material already contains an amino group, the Buchwald-Hartwig amination allows for the arylation of this primary amine or, more commonly, the coupling of other amines to the aryl halide positions.[13][14] This reaction provides a direct route to complex diarylamines and N-heterocyclic derivatives, which are prevalent structures in pharmacologically active compounds.[15][16]

Section 3: Application Showcase: From Bench to Biological Target

The true potential of a building block is realized in its application. This compound has been instrumental in the development of several high-profile therapeutic candidates.